molecular formula C16H13N3O B8732799 2-Amino-N-(isoquinolin-3-yl)benzamide CAS No. 267891-89-4

2-Amino-N-(isoquinolin-3-yl)benzamide

Cat. No.: B8732799
CAS No.: 267891-89-4
M. Wt: 263.29 g/mol
InChI Key: RAKIUTFZQGIDOB-UHFFFAOYSA-N
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Description

2-Amino-N-(isoquinolin-3-yl)benzamide is a benzamide derivative characterized by a 2-aminobenzamide core linked to an isoquinolin-3-yl group.

Properties

CAS No.

267891-89-4

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

2-amino-N-isoquinolin-3-ylbenzamide

InChI

InChI=1S/C16H13N3O/c17-14-8-4-3-7-13(14)16(20)19-15-9-11-5-1-2-6-12(11)10-18-15/h1-10H,17H2,(H,18,19,20)

InChI Key

RAKIUTFZQGIDOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)NC(=O)C3=CC=CC=C3N

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-Amino-N-(isoquinolin-3-yl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physical properties, and spectral characteristics.

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 2-Amino-N-(pyridin-2-yl)benzamide (Similarity: 0.95 to the target compound ): Replaces isoquinoline with a pyridine ring, reducing steric hindrance.
  • 2-Amino-N-(4′-cyanophenyl)benzamide (Compound 22b ): Features a cyano substituent, enhancing electronic withdrawal.
  • 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (Compound 10 ): Incorporates a dimethoxyphenethyl group, increasing hydrophobicity.

Spectral and Analytical Data

Table 2: Spectral Signatures of Selected Analogs
Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) MS (m/z) Reference
2-Amino-N-(p-tolyl)benzamide (7) 3320 (N–H), 1650 (C=O) 6.8–7.6 (aromatic H) 242 [M+]
2-Amino-N-(3,4-dimethoxyphenyl)benzamide 3300 (N–H), 1680 (C=O) 3.8 (OCH₃), 6.9–7.5 (Ar) 272 [M+]
2-Amino-N-(4′-cyanophenyl)benzamide 2220 (C≡N), 1655 (C=O) 7.5–8.1 (Ar) 270 [M+]

Key Observations :

  • The isoquinoline moiety would introduce distinct downfield shifts in ¹H-NMR due to aromatic anisotropy .
  • Cyano groups (22b) show strong IR absorption at ~2220 cm⁻¹, absent in the target compound .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-N-(isoquinolin-3-yl)benzamide?

The synthesis typically involves coupling 2-aminobenzoic acid derivatives with isoquinolin-3-amine. Key steps include:

  • Coupling agents : Use of carbodiimides like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .
  • Catalysts : Addition of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to minimize side reactions .
    Purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. How can the structural identity of this compound be confirmed experimentally?

A multi-technique approach is recommended:

  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement. For example, dihedral angles between aromatic rings (e.g., ~65.55° in similar benzamide derivatives) confirm non-planarity .
  • Spectroscopy :
    • NMR : Analyze 1H^1H and 13C^{13}C signals to verify substituent positions (e.g., amide proton at δ ~10 ppm, isoquinoline protons at δ 7.5–9.0 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ for C16H _{16}H _{14}N$ _3O) .

Advanced Research Questions

Q. How do substituent variations on the benzamide or isoquinoline moieties influence bioactivity?

Comparative studies of analogues reveal:

  • Positional effects : A methoxy group at the para position of the benzamide ring reduces antibacterial activity compared to meta substitution due to steric hindrance .
  • Halogen substitution : Chlorine at the isoquinoline 3-position enhances stability but may reduce solubility, impacting pharmacokinetics .
  • Quantitative SAR : Use QSAR models to correlate logP values (e.g., ~2.5 for this compound) with membrane permeability .

Q. How can contradictory reports on biological activity (e.g., antifungal vs. anticancer) be resolved?

Methodological considerations include:

  • Assay conditions : Varying pH or serum protein content (e.g., fetal bovine serum) may alter compound stability or binding .
  • Structural analogs : Compare activity of derivatives like 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, which shows selective kinase inhibition, to identify key pharmacophores .
  • Dose-response profiling : EC50_{50} values in cytotoxicity assays (e.g., 10–50 μM range) may clarify threshold effects .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular docking : Use crystallographic data (e.g., PDB ID 0O5) to model binding to ATP-binding pockets or DNA intercalation sites .
  • MD simulations : Analyze stability of hydrogen bonds (e.g., N–H⋯O interactions with bond lengths ~2.27 Å) over 100-ns trajectories .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .

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